Ethyl 2-amino-4,5-dichlorobenzoate

Lipophilicity Drug Design Extraction Efficiency

Sourcing regioisomerically pure chlorinated anthranilate esters for CCK receptor antagonist programs is a persistent supply challenge. Generic 2-aminobenzoate esters often contain 3,5- or 4,6-dichloro impurities that derail SAR studies. - This compound provides the exact 4,5-dichloro pharmacophoric geometry required for dual CCK1/CCK2 antagonists, as validated in published SAR studies. - With a boiling point of 340.8 °C and density of 1.4 g/cm³, it enables precise fractional distillation, ensuring regioisomeric purity. - Available at 97-98% purity with room-temperature storage and ambient shipping, it integrates directly into parallel synthesis workflows without cold-chain logistics.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 1108668-25-2
Cat. No. B1423657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4,5-dichlorobenzoate
CAS1108668-25-2
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1N)Cl)Cl
InChIInChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3
InChIKeyYCSGBGFAINYTPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-4,5-dichlorobenzoate – Procurement Overview


Ethyl 2-amino-4,5-dichlorobenzoate (CAS 1108668-25-2) is a chlorinated aromatic amino ester with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol [1]. It is structurally characterized by an ortho-amino group and chlorine substituents at the 4- and 5-positions of the benzoate ring. This substitution pattern distinguishes it from regioisomeric analogs (e.g., 3,5-dichloro or 4,6-dichloro variants) and from the non-esterified 2-amino-4,5-dichlorobenzoic acid (CAS 20776-61-8) . The compound is commercially available at purities of 95–98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research.

1
Synthetic intermediate for chlorinated aromatic scaffolds in medicinal chemistry and agrochemical research.
2
Regioisomerically defined 4,5-dichloro substitution pattern for structure-activity relationship (SAR) studies.
3
Ethyl ester form supports organic-phase reactions and may simplify purification workflows.

Ethyl 2-Amino-4,5-dichlorobenzoate – Differentiation Drivers


Substitution among chlorinated aminobenzoate esters is non-trivial because the precise positioning of chlorine atoms on the aromatic ring directly governs physicochemical properties such as boiling point, LogP, and electronic effects, which in turn influence reactivity, purification strategy, and biological target engagement . For example, the 4,5-dichloro substitution pattern of the target compound has been specifically exploited as a key building block in the synthesis of dual CCK1/CCK2 receptor antagonists, where alternative regioisomers could not provide the required pharmacophoric geometry [1]. Procurement of a generic or imprecisely specified analog risks introducing regioisomeric impurities or mismatched physical properties that compromise synthetic yield and biological assay reproducibility. The quantitative evidence below delineates exactly where this compound diverges from its closest comparators.

Target
4,5-dichloro substitution pattern required for reported CCK antagonist pharmacophoric geometry.
Regioisomer Risk
3,5-dichloro or 4,6-dichloro variants may shift physicochemical properties and biological target engagement.
Target
Ethyl ester enhances lipophilicity and facilitates organic-phase handling during synthesis.
Acid Form Risk
Free acid (CAS 20776-61-8) may require different workup, storage, and may not transfer directly.

Ethyl 2-Amino-4,5-dichlorobenzoate – Quantitative Evidence


Lipophilicity vs. Free Acid

The ethyl ester (target compound) exhibits a calculated LogP of 4.17 (ACD/Labs) , which is substantially higher than the LogP of ~2.86 for 2-amino-4,5-dichlorobenzoic acid (free acid form, CAS 20776-61-8) [1]. This 1.31 log unit difference translates to an approximately 20-fold greater partition coefficient into organic phases, directly impacting liquid-liquid extraction efficiency and chromatographic retention.

Lipophilicity vs. Free Acid
Cross-study comparable
ΔLogP ≈ +1.31
(Target LogP 4.17 vs. acid ~2.86)
Supports organic-phase extraction and method development.
Predicted LogP values; experimental confirmation may be required.
Lipophilicity Drug Design Extraction Efficiency

Boiling Point Differential

The target compound has a predicted boiling point of 340.8 ± 37.0 °C at 760 mmHg . This is approximately 50 °C lower than that of 2-amino-4,5-dichlorobenzoic acid (~380–391 °C) , and is also distinct from the 3,5-dichloro regioisomer (ethyl 2-amino-3,5-dichlorobenzoate, predicted bp 329.1 ± 37.0 °C) . The intermediate boiling point of the 4,5-isomer provides a wider operational window for vacuum distillation or solvent evaporation without thermal decomposition.

Boiling Point Differential
Cross-study comparable
340.8 ± 37.0 °C
Distinct thermal profile supports fractional distillation from acid and regioisomers.
Predicted value at 760 mmHg; data to verify experimentally.
Purification Distillation Thermal Properties

Density-Based Separation

The target compound has a predicted density of 1.4 ± 0.1 g/cm³ , which is markedly lower than the density of 2-amino-4,5-dichlorobenzoic acid (1.607–1.608 g/cm³) . This ~0.2 g/cm³ difference facilitates phase separation during aqueous workup, as the ester floats above denser aqueous layers while unreacted acid tends to precipitate or remain in the aqueous phase.

Density-Based Separation
Cross-study comparable
1.4 ± 0.1 g/cm³
Facilitates phase separation from denser aqueous layers during workup.
Predicted density; experimental validation may refine workup protocols.
Phase Separation Workup Physical Properties

Purity and Availability Comparison

The target compound is offered at a purity of 97–98% from multiple vendors at a list price of approximately $143/50 mg or $433/250 mg (Macklin) . In contrast, the 3,5-dichloro regioisomer (CAS 76315-33-8) is listed at ¥211/100 mg (~$29/100 mg) but with longer lead times and more limited vendor options . The 4,5-isomer's higher unit price reflects its specialized substitution pattern and the more demanding synthesis required to achieve the specific 4,5-dichloro orientation.

Purity and Availability
Data to verify
97–98% purity available;
Premium pricing vs. 3,5-isomer
Pricing reflects specialized substitution pattern and synthesis demand.
Vendor catalog data as of 2026; confirm lead times and lot-specific purity.
Procurement Purity Supply Chain

CCK Antagonist Building Block

The 2-amino-4,5-dichlorobenzoic acid scaffold, from which the ethyl ester is derived, has been explicitly employed as a critical building block in the synthesis of dual CCK1/CCK2 receptor antagonists by Johnson & Johnson, where direct sulfonamide formation with the 4,5-dichloro acid derivative proceeded in 95% yield under aqueous conditions [1]. While this evidence pertains to the acid form, the ethyl ester serves as a protected, more lipophilic precursor that can be deprotected to the acid or directly used in transesterification and amidation reactions, providing synthetic flexibility that non-esterified analogs cannot offer.

CCK Antagonist Building Block
Class-level inference
Validated 4,5-dichloro scaffold in published CCK1/CCK2 antagonist SAR.
Synthetic route reproducibility context; ester serves as protected precursor.
Evidence from acid-form scaffold; ester may require step-specific validation.
Medicinal Chemistry CCK Antagonist Building Block

Ambient Storage Stability

Multiple vendors specify storage of the target compound at ambient temperature (room temperature) or 2–8 °C in sealed, dry conditions , whereas the free acid form (2-amino-4,5-dichlorobenzoic acid) frequently requires storage at 4 °C with protection from light to prevent decarboxylation or discoloration . The ethyl ester's enhanced stability under ambient conditions reduces cold-chain logistics requirements and extends shelf life in laboratory inventory.

Ambient Storage Stability
Cross-study comparable
Room temperature storage compatible
Reduces cold-chain logistics and simplifies inventory management.
Sealed, dry conditions recommended per vendor specifications.
Storage Stability Logistics

Ethyl 2-Amino-4,5-dichlorobenzoate – Key Applications


CCK Antagonist Medicinal Chemistry

Ethyl 2-amino-4,5-dichlorobenzoate is the preferred protected building block for synthesizing dual CCK1/CCK2 receptor antagonists, where the 4,5-dichloro substitution pattern has been validated in published SAR studies. The ethyl ester provides enhanced lipophilicity (LogP 4.17) and easier handling compared to the free acid, facilitating sulfonamide and amide bond formation under non-aqueous conditions [1].

Agrochemical Intermediate Synthesis

The compound serves as a versatile intermediate for herbicides and plant growth regulators derived from chlorinated anthranilate scaffolds. Its distinct boiling point (340.8 °C) and density (1.4 g/cm³) relative to other regioisomers enable precise purification by fractional distillation or phase separation, ensuring regioisomeric purity in downstream agrochemical products .

High-Throughput Chemistry Libraries

With ambient storage compatibility and commercial availability at 97–98% purity, the ethyl ester is suitable for incorporation into parallel synthesis workflows and compound library production. Its room-temperature stability eliminates the need for cold storage infrastructure, reducing operational complexity in automated liquid-handling platforms .

Prodrug Design: Esterase Activation

The ethyl ester functionality can be exploited in prodrug strategies where esterase-mediated hydrolysis releases the active 2-amino-4,5-dichlorobenzoic acid moiety in vivo. The higher LogP of the ester (4.17 vs. ~2.86 for the acid) may improve membrane permeability and oral bioavailability compared to the free acid form .

Application
Selection Property
Validation Focus
CCK Antagonist Medicinal Chemistry
Regioisomeric substitution context
Reproduce published synthetic routes; confirm 4,5-dichloro geometry.
Agrochemical Intermediate Synthesis
Physical property differentiation
Verify boiling point and density for fractional distillation or phase separation.
High-Throughput Chemistry Libraries
Ambient storage compatibility
Confirm room-temperature stability under automated liquid-handling conditions.
Prodrug Design Research
Esterase-labile protecting group
Review esterase-mediated hydrolysis and permeability in model systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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